

JNJ-42041935 Technical Support Center: Troubleshooting Potential Off-Target Effects

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Compound of Interest		
Compound Name:	JNJ-42041935	
Cat. No.:	B608221	Get Quote

Welcome to the technical support center for **JNJ-42041935**. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential off-target effects that may be encountered during experiments with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are intended to help you identify and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of JNJ-42041935?

A1: **JNJ-42041935** is a potent, competitive, and selective inhibitor of the hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) enzymes: PHD1, PHD2, and PHD3.[1][2] It acts as a 2-oxoglutarate competitive, reversible inhibitor.[2] By inhibiting these enzymes, **JNJ-42041935** stabilizes HIF-α, leading to the activation of hypoxia-responsive genes.

Q2: What are the known on-target activities of **JNJ-42041935**?

A2: The primary on-target activities of **JNJ-42041935** are the inhibition of the three main PHD isoforms. The inhibitory constants (pKi) are summarized in the table below.



Target	pKi (Mean ± SD)	
PHD1	7.91 ± 0.04	
PHD2	7.29 ± 0.05	
PHD3	7.65 ± 0.09	
Data sourced from MedchemExpress and TargetMol.[1][3]		

Q3: What is the most significant known off-target effect of **JNJ-42041935**?

A3: The most prominent identified off-target effect of **JNJ-42041935** is the inhibition of malate dehydrogenase 2 (MDH2), a key enzyme in the citric acid (TCA) cycle.[4] This can lead to the suppression of mitochondrial respiration.

Q4: How selective is JNJ-42041935 for PHD enzymes over the related enzyme FIH?

A4: **JNJ-42041935** displays greater than 100-fold selectivity for PHD enzymes over the structurally related Factor Inhibiting HIF (FIH). The pIC50 for FIH is approximately 4.

Q5: Has **JNJ-42041935** been screened against a broader panel of kinases and receptors?

A5: **JNJ-42041935** has been assessed for its inhibitory activity against a range of other targets in commercial assays at concentrations of 1 and 10 μ M, where it showed minimal affinity for a panel of other receptors, enzymes, and kinases.[1] However, specific details of the comprehensive panel are not publicly available.

Troubleshooting Guides

Issue 1: Unexpected Changes in Cellular Metabolism or Mitochondrial Function

Symptoms:

- Decreased oxygen consumption rates (OCR) in cell-based assays (e.g., Seahorse).
- Altered levels of TCA cycle intermediates.



• Reduced cellular viability or proliferation, especially in metabolically active cells.

Potential Cause: This is likely due to the off-target inhibition of malate dehydrogenase 2 (MDH2) by **JNJ-42041935**, leading to a disruption of the TCA cycle and suppression of mitochondrial respiration.[4]

Troubleshooting Steps:

- Confirm MDH2 Inhibition: If possible, perform a direct enzymatic assay to measure MDH2 activity in the presence of JNJ-42041935 in your experimental system.
- Metabolite Rescue: Attempt to rescue the phenotype by providing downstream metabolites of the reaction catalyzed by MDH2, such as oxaloacetate or citrate (if cell permeable).
- Use a Lower Concentration: Titrate JNJ-42041935 to the lowest effective concentration for PHD inhibition to minimize the off-target effect on MDH2.
- Control Compound: Use a structurally distinct PHD inhibitor with a different off-target profile to confirm that the observed metabolic effects are specific to JNJ-42041935.

Issue 2: Discrepancies Between In Vitro and In Vivo Results

Symptoms:

- In vivo efficacy does not correlate with in vitro potency.
- Unexpected systemic effects in animal models not predicted by the primary mechanism of action.

Potential Cause: The prodrug of a similar compound, pomaglumetad methionil, which was developed for a different therapeutic indication (schizophrenia), has been associated with adverse effects such as nausea, vomiting, and agitation in clinical trials. While the mechanism for these effects in the context of pomaglumetad is related to its activity as an mGluR2/3 agonist, it highlights the possibility of complex systemic off-target effects that may not be apparent in isolated cells.



Troubleshooting Steps:

- Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure that the compound is reaching the target tissue at the desired concentration and for a sufficient duration to engage the PHD enzymes.
- Dose-Response Studies: Conduct thorough dose-response studies in your animal model to identify a therapeutic window that maximizes on-target effects while minimizing potential offtarget liabilities.
- Monitor for Clinical Signs: Closely monitor animals for any adverse clinical signs, such as changes in behavior, gastrointestinal distress, or neurological symptoms.
- Consult Preclinical Toxicology Data: If available, review any preclinical safety and toxicology data for JNJ-42041935 to identify potential organ systems at risk for off-target effects.

Experimental Protocols

Protocol 1: FIH Inhibition Assay

This protocol is a general method to assess the inhibitory activity of **JNJ-42041935** against the Factor Inhibiting HIF (FIH).

Materials:

- Purified, glutathione transferase (GST)-tagged full-length FIH (amino acids 1-350).
- Synthetic HIF-1α peptide (Asp788 to Leu822).
- JNJ-42041935.
- [2-14C]2-oxoglutarate.
- FeNH₄SO₄.
- Reaction buffer.

Procedure:

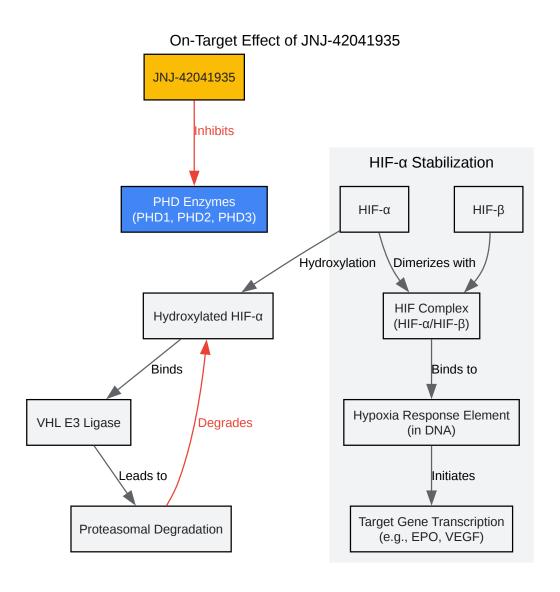


- Pre-incubate 17.1 nM of FIH with varying concentrations of **JNJ-42041935** for 30 minutes.
- Initiate the reaction by adding 1 μ M [2-14C]2-oxoglutarate and 10 μ M FeNH₄SO₄ in the reaction buffer.
- Allow the reaction to proceed for 10 minutes.
- Terminate the reaction and measure the incorporation of the radiolabel to determine FIH activity.
- Calculate the pIC50 value from the concentration-response curve.

This protocol is adapted from methodologies described by MedchemExpress and TargetMol.[1]

Visualizations



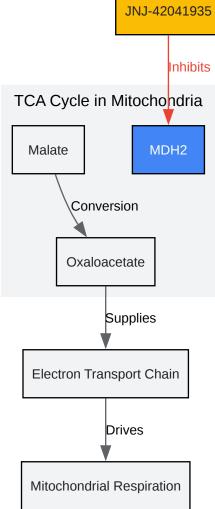


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Caption: On-Target Pathway of JNJ-42041935



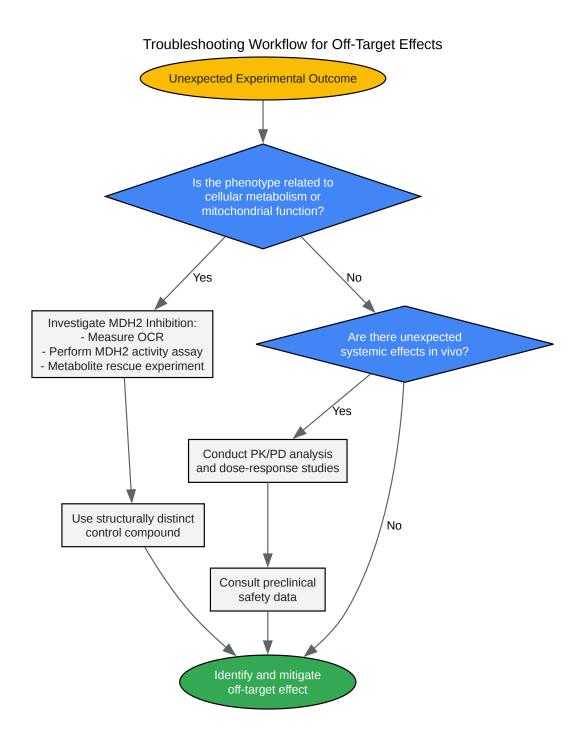
Off-Target Effect of JNJ-42041935 on Metabolism JNJ-42041935



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Caption: Off-Target Metabolic Effect of JNJ-42041935





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Caption: Troubleshooting Workflow for JNJ-42041935



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